1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound featuring a unique structure that combines elements of indole and pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the pyridine ring. Key steps include:
Condensation Reactions: These are used to form the core structure of the compound.
Alkylation: Introduction of butyl groups at specific positions.
Cyclization: Formation of the indole and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: To facilitate the desired reactions and minimize side products.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: Involvement in signal transduction pathways, influencing cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-2-[2-[3-[2-(1-butyl-5-chloro-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-5-chloro-3,3-dimethyl-3H-indolium
- 1-Butyl-2-[5-(1-butyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-3,3-dimethyl-3H-indolium butyltriphenylborate
Uniqueness
1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile stands out due to its unique combination of indole and pyridine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
233748-97-5 |
---|---|
Molecular Formula |
C27H33N3O2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-butyl-5-[2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C27H33N3O2/c1-6-8-16-29-23-13-11-10-12-22(23)27(4,5)24(29)15-14-20-19(3)21(18-28)26(32)30(25(20)31)17-9-7-2/h10-15H,6-9,16-17H2,1-5H3 |
InChI Key |
SZIUNQUOZSLTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=CC=C3C(=C(C(=O)N(C3=O)CCCC)C#N)C)(C)C |
Origin of Product |
United States |
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